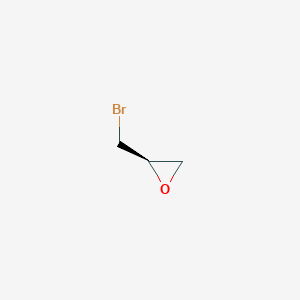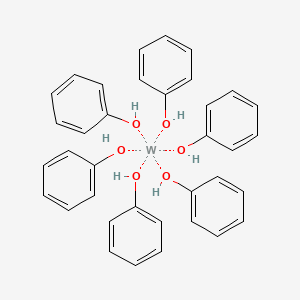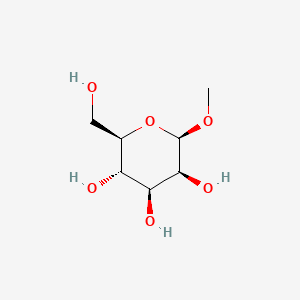
Chlorotriphenylmethyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotriphenylmethyl disulfide is an organosulfur compound characterized by the presence of a trityl group (triphenylmethyl) attached to a sulfanyl group, which is further bonded to a thiohypochlorite moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tritylsulfanyl thiohypochlorite typically involves the reaction of trityl chloride with sodium thiohypochlorite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
Ph3CCl+NaOSCl→Ph3CSOSCl+NaCl
Industrial Production Methods
Industrial production of tritylsulfanyl thiohypochlorite may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotriphenylmethyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tritylsulfanyl sulfonyl chloride.
Reduction: Reduction reactions can convert it into tritylsulfanyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiohypochlorite moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with tritylsulfanyl thiohypochlorite under mild conditions.
Major Products Formed
Oxidation: Tritylsulfanyl sulfonyl chloride.
Reduction: Tritylsulfanyl sulfide.
Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chlorotriphenylmethyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing tritylsulfanyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tritylsulfanyl thiohypochlorite involves its interaction with nucleophilic sites in target molecules. The trityl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The thiohypochlorite moiety can undergo redox reactions, making it a versatile reagent in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trityl chloride: Used as a precursor in the synthesis of tritylsulfanyl thiohypochlorite.
Tritylsulfanyl sulfonyl chloride: An oxidation product of tritylsulfanyl thiohypochlorite.
Tritylsulfanyl sulfide: A reduction product of tritylsulfanyl thiohypochlorite.
Uniqueness
Chlorotriphenylmethyl disulfide is unique due to its combination of a trityl group and a thiohypochlorite moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C19H15ClS2 |
|---|---|
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
tritylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C19H15ClS2/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
MWWBLWUGRKHNCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine, 4-[2-(4-nitrophenyl)ethenyl]-N-octadecyl-](/img/structure/B1638004.png)





![4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1638040.png)


![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)


